molecular formula C19H18N2O5 B2744531 Methyl 4-({[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}carbamoyl)benzoate CAS No. 2415634-51-2

Methyl 4-({[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}carbamoyl)benzoate

Cat. No.: B2744531
CAS No.: 2415634-51-2
M. Wt: 354.362
InChI Key: DUBAMQSNGPZVOI-UHFFFAOYSA-N
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Description

Methyl 4-({[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}carbamoyl)benzoate is a complex organic compound that features a unique structure combining oxazole and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}carbamoyl)benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}carbamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 4-({[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}carbamoyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-({[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}carbamoyl)benzoate involves its interaction with specific molecular targets. The oxazole and furan rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole structure.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.

    Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

Methyl 4-({[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}carbamoyl)benzoate is unique due to its specific combination of oxazole and furan rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

methyl 4-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-11-17(12(2)26-21-11)16-9-8-15(25-16)10-20-18(22)13-4-6-14(7-5-13)19(23)24-3/h4-9H,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBAMQSNGPZVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(O2)CNC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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